7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Catalog No.
S6607554
CAS No.
166883-03-0
M.F
C10H10FNO
M. Wt
179.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

CAS Number

166883-03-0

Product Name

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

IUPAC Name

7-fluoro-1-methyl-3,4-dihydroquinolin-2-one

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

InChI

InChI=1S/C10H10FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3

InChI Key

ZHZRLOXSTPINQH-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC2=C1C=C(C=C2)F

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)F

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a fluorinated derivative of tetrahydroquinoline, characterized by its unique molecular structure which includes a fluorine atom at the 7th position and a methyl group at the 1st position. Its molecular formula is C10H10FNOC_{10}H_{10}FNO and it has a molecular weight of approximately 179.19 g/mol . This compound is primarily utilized in scientific research due to its potential biological activities and pharmacological properties.

There is no current information available on the specific mechanism of action of 7F-1MQ. Quinolinones, in general, exhibit a wide range of biological activities depending on the specific substitutions on the ring structure. Some quinolinones have been shown to possess antibacterial, antifungal, and antitumor properties []. However, further research is needed to determine if 7F-1MQ exhibits any specific biological effects and its underlying mechanism of action.

Synthesis

7-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (7-F-1-MQ) is a heterocyclic compound that can be synthesized through various methods. Scientific literature describes reactions involving anthranilic acids, amides, or aminoketones as starting materials. PubChem:

Potential Applications

Research has explored the potential applications of 7-F-1-MQ in different areas of science. Here are two promising fields:

  • Medicinal Chemistry: Due to its structural similarity to known bioactive molecules, 7-F-1-MQ has been investigated for its potential medicinal properties. Studies have explored its role in the development of drugs targeting specific receptors or enzymes. However, more research is needed to determine its efficacy and safety. PubChem:
  • Material Science: Scientific studies have investigated the use of 7-F-1-MQ in the development of new materials. For instance, researchers have explored its potential use in the creation of functional polymers or organic light-emitting diodes (OLEDs). ScienceDirect

The chemical behavior of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be attributed to its functional groups and the presence of the fluorine atom. It typically undergoes various reactions such as:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
  • Cyclization Reactions: It can participate in cyclization to form more complex structures.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, which may exhibit varied biological activities.

These reactions are significant for developing new compounds in medicinal chemistry and for understanding its biological interactions.

Research indicates that 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exhibits notable biological activities. It has been studied for its potential as:

  • Enzyme Inhibitor: The compound may inhibit specific enzymes, which is valuable in drug development.
  • Antimicrobial Agent: Preliminary studies suggest it could have effects against various pathogens.
  • Anticancer Properties: There is ongoing research into its potential role in cancer treatment due to its ability to interact with cellular targets.

The synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves several key steps:

  • Starting Materials: The synthesis often begins with 4-fluoroaniline and methyl acrylate.
  • Cyclization Reaction: These precursors undergo cyclization in the presence of a catalyst under controlled conditions.
  • Purification: The product is then purified using techniques such as crystallization or chromatography to ensure high yield and purity .

This method can be adapted for industrial production by optimizing reaction conditions and employing continuous flow reactors.

Studies on the interaction of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one with biological targets reveal that:

  • The fluorine atom enhances binding affinity to certain enzymes and receptors.
  • It may modulate biological pathways by influencing enzyme activity or receptor signaling.

Research continues to explore these interactions to better understand its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. Notable examples include:

Compound NameStructural FeaturesUnique Properties
6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-oneFluorine at position 6Different enzyme inhibition profile
8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-oneFluorine at position 8Potentially different pharmacokinetics
7-Fluoro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-oneEthyl group at position 1Variations in biological activity due to ethyl substitution

The unique substitution pattern of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one contributes significantly to its chemical reactivity and biological activity compared to these similar compounds. Its specific structural features make it a valuable subject for further research in medicinal chemistry and related fields .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

179.074642105 g/mol

Monoisotopic Mass

179.074642105 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

Explore Compound Types